Cas no 64358-28-7 (2-Iodo-4'-n-pentylbenzophenone)

2-Iodo-4'-n-pentylbenzophenone is a specialized benzophenone derivative featuring an iodo substituent at the 2-position and an n-pentyl group at the 4'-position of the phenyl ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and advanced materials. The iodine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient functionalization. The n-pentyl chain contributes to improved solubility in organic solvents and modulates mesomorphic properties in liquid crystalline applications. Its high purity and well-defined structure make it valuable for research and industrial applications requiring precise molecular design.
2-Iodo-4'-n-pentylbenzophenone structure
64358-28-7 structure
Product Name:2-Iodo-4'-n-pentylbenzophenone
CAS No:64358-28-7
MF:C18H19IO
MW:378.247337579727
CID:961243
PubChem ID:21328156
Update Time:2025-11-01

2-Iodo-4'-n-pentylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • LogP
    • (2-iodophenyl)-(4-pentylphenyl)methanone
    • 2-IODO-4'-N-PENTYLBENZOPHENONE
    • SCHEMBL11527731
    • AKOS016018814
    • 64358-28-7
    • DTXSID00612485
    • MFCD09801682
    • (2-IODOPHENYL)(4-PENTYLPHENYL)METHANONE
    • 2-Iodo-4'-n-pentylbenzophenone
    • MDL: MFCD09801682
    • Inchi: 1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3
    • InChI Key: OJWHCVHKKDVTIM-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1C=CC(=CC=1)CCCCC)=O

Computed Properties

  • Exact Mass: 378.04767
  • Monoisotopic Mass: 378.04806g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Iodo-4'-n-pentylbenzophenone Pricemore >>

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Fluorochem
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Additional information on 2-Iodo-4'-n-pentylbenzophenone

Recent Advances in the Study of 2-Iodo-4'-n-pentylbenzophenone (CAS: 64358-28-7) in Chemical Biology and Pharmaceutical Research

2-Iodo-4'-n-pentylbenzophenone (CAS: 64358-28-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This compound, characterized by its benzophenone core and iodo-substituted pentyl chain, has been investigated for its role as a versatile intermediate in organic synthesis and as a potential bioactive molecule. Recent studies have explored its utility in photochemical reactions, ligand design, and as a probe for studying protein-ligand interactions.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Iodo-4'-n-pentylbenzophenone as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the iodine atom in the compound facilitates efficient cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. These libraries were subsequently screened for activity against various kinase targets, leading to the identification of several promising lead compounds with nanomolar potency. The study underscores the compound's value in medicinal chemistry for scaffold diversification and lead optimization.

In the realm of chemical biology, 2-Iodo-4'-n-pentylbenzophenone has been employed as a photoaffinity labeling agent. A recent publication in ACS Chemical Biology detailed its use in mapping small molecule-protein interactions in live cells. The benzophenone moiety, upon UV irradiation, forms covalent bonds with proximal amino acids, allowing for the identification of binding partners and interaction sites. This approach has proven particularly useful in studying membrane proteins and transient protein complexes, where traditional methods often fall short.

The physicochemical properties of 2-Iodo-4'-n-pentylbenzophenone have also been the subject of recent investigations. Computational studies published in Physical Chemistry Chemical Physics in 2024 examined the compound's electronic structure and photophysical characteristics. These studies revealed that the iodine substitution significantly influences the compound's absorption spectrum and excited-state dynamics, making it a promising candidate for applications in photopharmacology. The pentyl chain was found to enhance membrane permeability, addressing a common challenge in drug delivery.

From a safety and toxicology perspective, preliminary studies have begun to evaluate the biological effects of 2-Iodo-4'-n-pentylbenzophenone. While the compound shows low acute toxicity in standard assays, researchers caution that its photochemical reactivity may necessitate special handling procedures in laboratory settings. Ongoing studies are investigating its metabolic fate and potential for bioaccumulation, particularly in the context of its use as a synthetic intermediate in pharmaceutical manufacturing.

Looking forward, the versatility of 2-Iodo-4'-n-pentylbenzophenone suggests it will continue to play an important role in chemical biology and drug discovery. Its dual functionality as both a synthetic building block and a potential pharmacophore makes it particularly valuable in the development of targeted therapies and chemical probes. Future research directions may include exploring its applications in PROTAC design, covalent inhibitor development, and as a component of smart materials for controlled drug release systems.

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